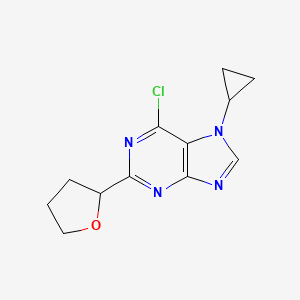

6-Chloro-7-cyclopropyl-2-(tetrahydrofuran-2-yl)-7H-purine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13ClN4O |

|---|---|

Molecular Weight |

264.71 g/mol |

IUPAC Name |

6-chloro-7-cyclopropyl-2-(oxolan-2-yl)purine |

InChI |

InChI=1S/C12H13ClN4O/c13-10-9-12(14-6-17(9)7-3-4-7)16-11(15-10)8-2-1-5-18-8/h6-8H,1-5H2 |

InChI Key |

SBUIKHHWIXVADX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)C2=NC3=C(C(=N2)Cl)N(C=N3)C4CC4 |

Origin of Product |

United States |

Scientific Research Applications

Adenosine Receptor Modulation

The primary application of 6-Chloro-7-cyclopropyl-2-(tetrahydrofuran-2-yl)-7H-purine lies in its role as an adenosine receptor agonist . Research indicates that it interacts selectively with various adenosine receptors, which are crucial in numerous physiological processes including:

- Cardiovascular regulation

- Neuroprotection

- Anti-inflammatory effects

Studies have shown that this compound may exhibit enhanced selectivity towards specific adenosine receptor subtypes, potentially leading to reduced side effects compared to non-selective agonists.

Antifungal and Antiviral Activity

Recent findings suggest that derivatives of this purine compound exhibit antifungal and antiviral properties. For instance, structural analogs have been evaluated against various fungal strains, demonstrating significant activity. The compound's ability to inhibit the growth of pathogens makes it a candidate for development as an antifungal agent .

Comparative Studies with Related Compounds

To understand the efficacy and selectivity of this compound, it is beneficial to compare it with structurally similar compounds. Below is a summary table highlighting key features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Chloro-9H-purine | Chlorine at position 6 | Antiviral activity |

| 7-Cyclopropyl-6-methylpurine | Methyl group at position 6 | Antitumor properties |

| 8-Chloro-Adenosine | Chlorine at position 8 | Potent A3 receptor agonist |

| MRS5698 | Selective A3 receptor agonist | Neuroprotective effects |

This comparison illustrates how variations in structure can influence biological activity, emphasizing the unique potential of this compound as a targeted therapeutic agent.

Chemical Reactions Analysis

Nucleophilic Substitution at C6

The chlorine atom at C6 serves as a primary site for nucleophilic displacement due to its electron-withdrawing nature and activation by the purine ring’s π-deficient system.

Key Reactions:

-

Amination : Reaction with primary or secondary amines (e.g., cyclohexylamine, benzylamine) in polar aprotic solvents (e.g., butanol) at 120°C yields 6-amino derivatives. For example:

Yields typically range from 47–76% for analogous purines . -

Alkoxy/Hydroxy Substitution : Treatment with alkoxides or hydroxylamine under basic conditions replaces chlorine with OR or OH groups.

Stability Considerations:

The cyclopropyl group at N7 stabilizes the intermediate by reducing steric hindrance compared to bulkier tert-alkyl substituents .

Cross-Coupling Reactions

The C6 position is amenable to palladium-catalyzed cross-couplings, enabling aryl or heteroaryl group introductions.

Example Protocol (Suzuki-Miyaura Coupling):

| Component | Quantity/Parameter |

|---|---|

| 6-Chloro purine | 0.48 mmol |

| Arylboronic acid | 1.5 eq |

| Pd(PPh₃)₄ | 5 mol% |

| Base (K₂CO₃) | 1.25 eq |

| Solvent (toluene) | 6 mL |

| Temperature | 140°C (microwave) |

| Yield | 66% (for 4-methoxyphenyl) |

This method efficiently installs electron-rich or electron-deficient aryl groups at C6 .

Functionalization of the Tetrahydrofuran Moiety

The THF ring undergoes regioselective oxidation or ring-opening reactions:

Oxidation Pathways:

-

Epoxidation : Reaction with m-CPBA or other peracids forms an epoxide at the THF ring’s α-position.

-

Ketone Formation : Catalytic oxidation with RuO₄ or TEMPO/oxone converts the THF ring to a γ-lactone or diketone.

Stability Under Alkylation:

The THF group remains intact during alkylation or silylation reactions at N7/N9, as demonstrated in SnCl₄-mediated tert-butylations of analogous purines .

Modification of the Cyclopropyl Group

The N7-cyclopropyl substituent participates in strain-driven reactions:

Ring-Opening Reactions:

-

Acid-Catalyzed Hydrolysis : In HCl/EtOH, the cyclopropane ring opens to form a propylamine derivative.

-

Radical Addition : Reactions with thiols or halogens under UV light yield disubstituted products.

Biological Activity and Stability

The compound’s adenosine receptor agonism correlates with its stability under physiological conditions:

| Condition | Stability Outcome |

|---|---|

| pH 7.4 (37°C, 24 h) | >90% intact |

| Liver microsomes | t₁/₂ = 2.1 h |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

Key structural differences among analogous purine derivatives lie in their substituents at positions 2 and 7, which influence physicochemical properties such as lipophilicity (logP), solubility, and molecular weight.

Table 1: Structural and Physicochemical Properties of Selected Purine Derivatives

*Position 9 substituent (structural isomerism).

Key Observations:

- Lipophilicity : The tetrahydrofuran-2-yl group in the target compound likely reduces logP compared to trifluoromethyl (electron-withdrawing, highly lipophilic) or methylsulfanyl (logP = 2.04) groups .

- Solubility: The oxygen atom in tetrahydrofuran may enhance aqueous solubility relative to non-polar substituents (e.g., cyclohexylmethyl or cyclopentyl) .

Functional Group Impact on Bioactivity

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 6-Chloro-7-cyclopropyl-2-(tetrahydrofuran-2-yl)-7H-purine, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via nucleophilic substitution reactions, often using tetrahydrofuran (THF) as a solvent. Key steps include:

- Alkylation of purine precursors with cyclopropyl groups under controlled pH and temperature to favor N7 substitution .

- Use of triethylamine (Et₃N) as a base to neutralize HCl byproducts, as described in spirocyclic phosphazene syntheses (e.g., 72-hour reaction times in THF at room temperature) .

- Purification via column chromatography to isolate the target compound from regioisomers (e.g., N9-substituted byproducts) . Critical Factors: Stoichiometric ratios, solvent polarity (THF vs. DMF), and reaction monitoring via TLC or HPLC to optimize purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the regioselectivity of substitution at the N7 position?

Methodological Answer:

- X-ray crystallography : Definitive for resolving positional ambiguity (e.g., distinguishing N7 vs. N9 substitution) .

- NMR spectroscopy : ¹H and ¹³C NMR chemical shifts for the cyclopropyl group (e.g., δ ~1.2–1.5 ppm for cyclopropyl protons) and tetrahydrofuran moiety (δ ~3.7–4.3 ppm) .

- Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ matching calculated m/z) .

Q. What are the recommended storage conditions and handling protocols to ensure compound stability?

Methodological Answer:

- Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis of the chloro group .

- Handling : Use nitrile gloves and face shields to avoid dermal/ocular exposure; work in fume hoods with HEPA filters to minimize inhalation risks .

- Stability testing : Monitor decomposition via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can competing N9 alkylation be suppressed during synthesis to enhance N7 regioselectivity?

Methodological Answer:

- Steric effects : Introduce bulky substituents (e.g., cyclopropyl) to hinder N9 accessibility .

- Kinetic control : Use low temperatures (0–5°C) to favor the N7 product, as N9 alkylation typically requires higher activation energy .

- Catalytic optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency in biphasic systems .

Q. What strategies resolve contradictions in biological activity data caused by residual solvents or regioisomeric impurities?

Methodological Answer:

- Analytical rigor : Use orthogonal methods (e.g., GC-MS for solvent residues, chiral HPLC for enantiomeric purity) to validate compound integrity .

- Bioassay controls : Include reference standards (e.g., commercially available N9-substituted analogs) to isolate confounding variables .

- Statistical modeling : Apply multivariate analysis to correlate purity thresholds (e.g., >98%) with reproducible activity .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with improved pharmacokinetic profiles?

Methodological Answer:

- LogP optimization : Adjust tetrahydrofuran or cyclopropyl substituents to balance hydrophobicity (target LogP ~2–3) .

- CYP inhibition screening : Use in silico tools (e.g., SwissADME) to predict metabolic stability and avoid CYP3A4/2D6 interactions .

- Solubility enhancement : Introduce polar groups (e.g., hydroxyls) while maintaining purine core integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.